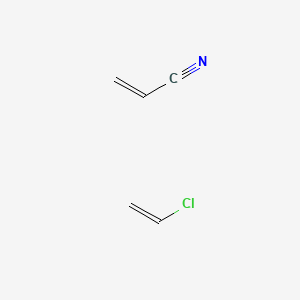
chloroethene;prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
chloroethene;prop-2-enenitrile is typically synthesized through emulsion copolymerization. This process involves the polymerization of vinyl chloride and acrylonitrile in an aqueous medium with the aid of surfactants and initiators. The reaction conditions, such as temperature, pressure, and the concentration of monomers, are carefully controlled to achieve the desired copolymer composition .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale emulsion polymerization reactors. The monomers are fed into the reactor along with water, surfactants, and initiators. The reaction is carried out under controlled conditions to ensure consistent quality and yield of the copolymer. The resulting copolymer is then separated, purified, and dried for further use .
Análisis De Reacciones Químicas
Types of Reactions
chloroethene;prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized under specific conditions to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the chemical structure of the copolymer, affecting its physical and chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carboxyl groups, while substitution reactions can result in the incorporation of different functional groups, enhancing the copolymer’s versatility .
Aplicaciones Científicas De Investigación
Scientific Research Applications
Chloroethene; prop-2-enenitrile has several notable applications across diverse fields:
1. Chemistry:
- Precursor for Advanced Materials: It serves as a precursor in synthesizing various advanced materials and nanocomposites. Its unique properties allow for the development of materials with tailored characteristics for specific applications.
2. Biology:
- Biomaterials Development: The copolymer is utilized in creating biomaterials that can interact with biological systems, making it suitable for medical applications.
3. Medicine:
- Medical Devices: Research is underway to explore its potential in medical devices and tissue engineering due to its biocompatibility and mechanical properties.
4. Industry:
- High-Performance Plastics: It is widely used in producing high-performance plastics, coatings, and adhesives, thanks to its durability and resistance to environmental factors.
Chemical Reactions
Chloroethene; prop-2-enenitrile undergoes various chemical reactions that enhance its versatility:
- Oxidation: Introduces functional groups to modify properties.
- Reduction: Alters the chemical structure to affect physical characteristics.
- Substitution: Replaces functional groups for customization.
Properties Comparison
The following table summarizes key properties of chloroethene; prop-2-enenitrile compared to similar compounds:
| Property | Chloroethene; Prop-2-enenitrile | Polyvinyl Chloride (PVC) | Polyacrylonitrile (PAN) |
|---|---|---|---|
| Thermal Stability | High | Moderate | High |
| Mechanical Strength | Excellent | Good | Excellent |
| Chemical Resistance | Superior | Moderate | Good |
| Application Versatility | Broad | Limited | Broad |
Case Studies
Case Study 1: Biomedical Applications
Research has demonstrated that chloroethene; prop-2-enenitrile can be used to create drug delivery systems that encapsulate therapeutic agents. The copolymer's ability to control the release of drugs makes it a candidate for advanced medical therapies.
Case Study 2: Industrial Use in Coatings
In industrial applications, this copolymer has been utilized in coatings that require high durability and resistance to environmental degradation. Studies have shown that coatings made from this material exhibit superior performance compared to traditional options .
Mecanismo De Acción
The mechanism of action of chloroethene;prop-2-enenitrile involves its interaction with various molecular targets and pathways. The copolymer’s unique structure allows it to interact with different biological and chemical systems, leading to its diverse applications. For example, in drug delivery systems, the copolymer can encapsulate therapeutic agents and release them in a controlled manner .
Comparación Con Compuestos Similares
Similar Compounds
Polyvinyl Chloride (PVC): A homopolymer of vinyl chloride, widely used in construction and packaging.
Polyacrylonitrile (PAN): A homopolymer of acrylonitrile, used in the production of carbon fibers and textiles.
Vinylidene Chloride-Acrylonitrile Copolymer: Similar to chloroethene;prop-2-enenitrile but with vinylidene chloride instead of vinyl chloride.
Uniqueness
This compound stands out due to its unique combination of properties from both vinyl chloride and acrylonitrile. This copolymer offers enhanced thermal stability, mechanical strength, and chemical resistance compared to its homopolymer counterparts, making it suitable for specialized applications .
Propiedades
Número CAS |
9003-00-3 |
|---|---|
Fórmula molecular |
C5H6ClN |
Peso molecular |
115.56 g/mol |
Nombre IUPAC |
chloroethene;prop-2-enenitrile |
InChI |
InChI=1S/C3H3N.C2H3Cl/c1-2-3-4;1-2-3/h2H,1H2;2H,1H2 |
Clave InChI |
GRFFKYTUNTWAGG-UHFFFAOYSA-N |
SMILES |
C=CC#N.C=CCl |
SMILES canónico |
C=CC#N.C=CCl |
Sinónimos |
acrylonitrile vinyl chloride copolymer Modacryl Modacryle |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















